molecular formula C15H10FN3OS B2724531 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-27-6

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2724531
CAS No.: 690246-27-6
M. Wt: 299.32
InChI Key: GKIAQBBXJJSRHJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that contains a five-member heterocyclic moiety known as 1,3,4-thiadiazole . This moiety has been the subject of considerable interest in recent years for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Physical and Chemical Properties Analysis

The compound is a white crystalline solid with a melting range of 134–136°C . Its molecular weight is 233.22 .

Scientific Research Applications

Photophysical Studies

Research on the photophysical properties of benzamide derivatives, including those with thiadiazole units, has shown their potential in developing materials with excellent photophysical characteristics. For example, a study by Zhang et al. (2017) synthesized benzamide derivatives with thiadiazole rings, demonstrating their large Stokes shift, solid-state fluorescence, and aggregation-induced emission effects (Zhang et al., 2017).

Anticancer Activities

Several studies have explored the anticancer potential of thiadiazole-benzamide derivatives. Chowrasia et al. (2017) synthesized fluorinated triazolo-thiadiazoles and tested their antiproliferative activity against various cancer cell lines, finding some compounds with moderate to good potency (Chowrasia et al., 2017). Another study by Ravinaik et al. (2021) designed and synthesized benzamide derivatives, evaluating their anticancer activity against several cancer cell lines and finding compounds with higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial Properties

The antimicrobial activity of thiadiazole and benzamide derivatives has been a subject of research, showing promise against various bacterial and fungal strains. Bikobo et al. (2017) synthesized thiazole-benzamide ethers and demonstrated potent antibacterial activity against Gram-positive strains and antifungal activity against Candida strains (Bikobo et al., 2017).

Material Science Applications

In material science, the unique properties of benzamide derivatives with thiadiazole units have been utilized in the synthesis of novel materials. For instance, Xu et al. (2016) designed polymers incorporating fluorinated thiadiazole for organic photovoltaic applications, highlighting the impact of substitution on the materials' optoelectronic properties (Xu et al., 2016).

Properties

IUPAC Name

2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAQBBXJJSRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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